molecular formula C11H8F3N3 B1388608 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine CAS No. 1214354-90-1

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1388608
CAS No.: 1214354-90-1
M. Wt: 239.2 g/mol
InChI Key: MEMLYBMXHXCSBI-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine typically involves the functionalization of pyridine derivatives. One common method is the reaction of 3-bromopyridine with trifluoromethylamine under suitable conditions to introduce the trifluoromethyl group. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    3-(Pyridin-3-yl)pyridin-2-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-(Trifluoromethyl)pyridin-2-amine: Lacks the pyridin-3-yl group, affecting its reactivity and applications.

Uniqueness: 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the pyridin-3-yl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-pyridin-3-yl-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)9-4-3-8(10(15)17-9)7-2-1-5-16-6-7/h1-6H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMLYBMXHXCSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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